molecular formula C18H14ClN3O2 B2995669 2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide CAS No. 1797965-98-0

2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide

Cat. No.: B2995669
CAS No.: 1797965-98-0
M. Wt: 339.78
InChI Key: SVJFHFCJAKCEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a pyridazinone moiety, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Strong Bases: Such as sodium hydroxide for hydrolysis reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

    Oxidized or Reduced Pyridazinones: Resulting from oxidation or reduction reactions.

Scientific Research Applications

2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyridazinone moiety, in particular, is less common compared to other heterocyclic systems, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c1-22-17(23)11-10-16(21-22)13-7-3-5-9-15(13)20-18(24)12-6-2-4-8-14(12)19/h2-11H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJFHFCJAKCEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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